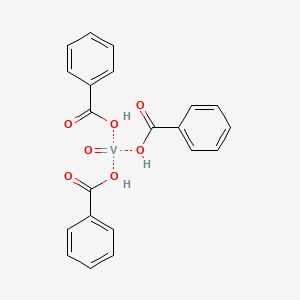
Diicosyltetrasulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diicosyltetrasulfane is an organosulfur compound with the chemical formula (C_{40}H_{82}S_4) It is a member of the tetrasulfane family, characterized by the presence of a chain of four sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
Diicosyltetrasulfane can be synthesized through the reaction of diicosyl disulfide with elemental sulfur. The reaction typically occurs under mild conditions, with the disulfide and sulfur being heated together in an inert atmosphere to prevent oxidation. The reaction can be represented as follows: [ 2 \text{C}{20}\text{H}{41}\text{S}2 + S_2 \rightarrow \text{C}{40}\text{H}_{82}\text{S}_4 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Diicosyltetrasulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The sulfur atoms in this compound can be substituted with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives of this compound.
科学的研究の応用
Diicosyltetrasulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems, leveraging its unique chemical properties to enhance the stability and efficacy of therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, where its sulfur content can impart desirable properties like increased durability and resistance to degradation.
作用機序
The mechanism by which diicosyltetrasulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with membrane lipids, leading to cell lysis. In chemical reactions, the sulfur atoms can form bonds with other atoms or groups, facilitating the formation of new compounds.
類似化合物との比較
Similar Compounds
Diicosyl disulfide: Similar in structure but contains only two sulfur atoms.
Dioctadecyl tetrasulfane: Another tetrasulfane compound with shorter carbon chains.
Tetraphenyl tetrasulfane: Contains phenyl groups instead of alkyl chains.
Uniqueness
Diicosyltetrasulfane is unique due to its long carbon chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring high stability and specific interactions with other molecules.
特性
分子式 |
C40H82S4 |
|---|---|
分子量 |
691.3 g/mol |
IUPAC名 |
1-(icosyltetrasulfanyl)icosane |
InChI |
InChI=1S/C40H82S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChIキー |
XVZGDOSANBGXRZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCSSSSCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)

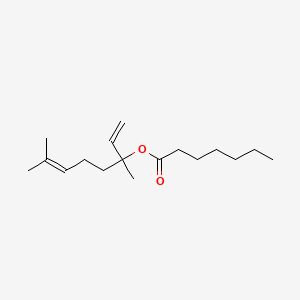
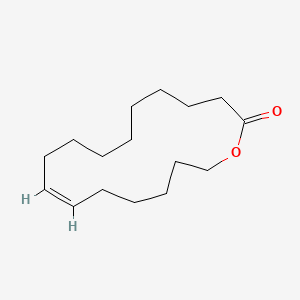
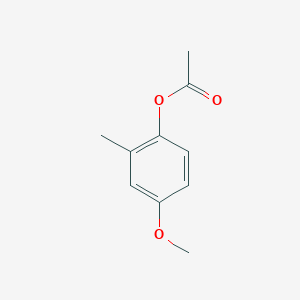
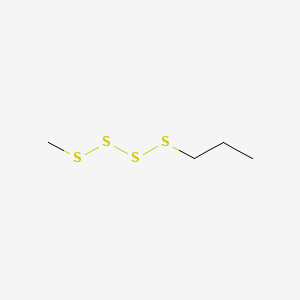
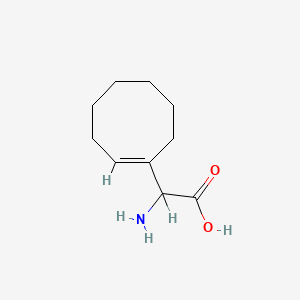

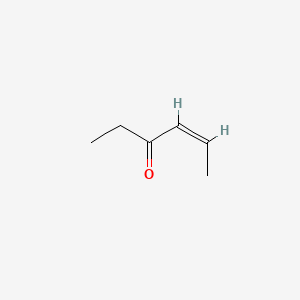
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
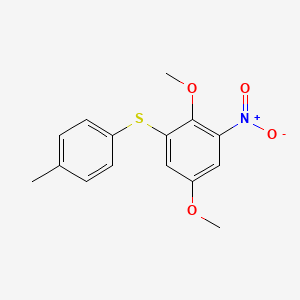
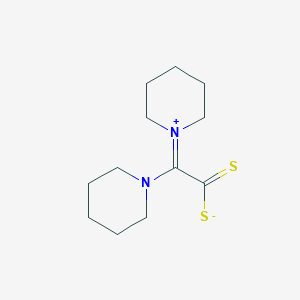
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)
